molecular formula C26H31N5O5S B3013673 Methyl 3-(3-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114627-08-5

Methyl 3-(3-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B3013673
CAS No.: 1114627-08-5
M. Wt: 525.62
InChI Key: QIUMCBQUXNNWRX-UHFFFAOYSA-N
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Description

Methyl 3-(3-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H31N5O5S and its molecular weight is 525.62. The purity is usually 95%.
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Biological Activity

Methyl 3-(3-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in oncology and neuropharmacology. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound can be broken down into several functional groups that contribute to its biological activity:

  • Tetrahydroquinazoline moiety : Known for its role in various pharmacological effects.
  • Piperazine ring : Commonly associated with psychoactive properties and interactions with neurotransmitter systems.
  • Methoxyphenyl group : May enhance lipophilicity and alter receptor binding profiles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro studies demonstrated that derivatives of tetrahydroquinazoline exhibit significant cytotoxicity against various cancer cell lines. One study reported an IC50 value of approximately 25 μM against MCF7 breast cancer cells .
CompoundCell LineIC50 (μM)
Compound AMCF725 ± 5
Compound BU8745.2 ± 13.0
Compound CLNCaP11.2 ± 0.13

Neuropharmacological Effects

The piperazine component of the compound is known for its interaction with serotonin and dopamine receptors. Compounds with similar structures have shown:

  • Anxiolytic effects in animal models when administered at specific dosages.

Research indicates that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, suggesting potential applications in treating anxiety disorders .

The mechanisms by which this compound exerts its effects may include:

  • Inhibition of cell proliferation : By interfering with cell cycle regulation.
  • Induction of apoptosis : Through activation of intrinsic pathways involving Bcl-2 family proteins .
  • Modulation of neurotransmitter systems : Particularly through serotonin and dopamine pathways.

Case Studies

Several case studies have explored the therapeutic efficacy of compounds structurally related to this compound:

  • Study on Cancer Cell Lines : A recent study assessed the compound's effect on various cancer cell lines, revealing significant apoptosis induction in MCF7 cells after treatment for 48 hours.
    "The compound demonstrated a dose-dependent increase in apoptotic markers such as cleaved caspase 3" .
  • Neuropharmacological Assessment : In a behavioral study using rodent models, the compound showed promise in reducing anxiety-like behaviors when compared to standard anxiolytics.

Properties

IUPAC Name

methyl 3-[3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O5S/c1-35-20-6-4-19(5-7-20)30-15-13-29(14-16-30)12-10-27-23(32)9-11-31-24(33)21-8-3-18(25(34)36-2)17-22(21)28-26(31)37/h3-8,17H,9-16H2,1-2H3,(H,27,32)(H,28,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUMCBQUXNNWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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